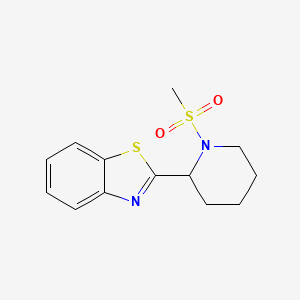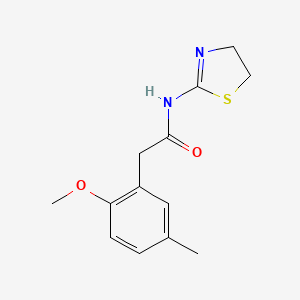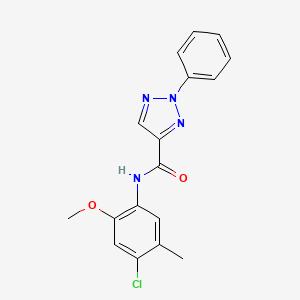
4-(2-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide, also known as MP-10, is a chemical compound that belongs to the family of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug addiction.
Mécanisme D'action
The mechanism of action of 4-(2-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor that is expressed in various regions of the brain. Activation of the dopamine D3 receptor has been shown to modulate the release of dopamine and other neurotransmitters, which play a crucial role in reward processing and addiction.
Biochemical and Physiological Effects:
4-(2-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide has been found to have various biochemical and physiological effects, depending on the specific research application. In neuroscience, it has been found to increase dopamine release in the nucleus accumbens, a brain region that is implicated in reward processing and addiction. In cancer research, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(2-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide in lab experiments include its selectivity for the dopamine D3 receptor, which allows for specific targeting of this receptor in various research applications. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 4-(2-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide. In neuroscience, further studies are needed to determine its potential use in the treatment of drug addiction and other neuropsychiatric disorders. In cancer research, further studies are needed to determine its potential use in combination with other anticancer agents. Additionally, further studies are needed to determine the safety and efficacy of 4-(2-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide in humans, as well as its potential use in other fields, such as immunology and infectious diseases.
Méthodes De Synthèse
4-(2-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-methoxyphenylpiperazine with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2-hydroxyethyl)oxazolidin-2-one to yield 4-(2-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide.
Applications De Recherche Scientifique
4-(2-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide has been studied for its potential use in various scientific research applications. In neuroscience, it has been found to act as a selective agonist for the dopamine D3 receptor, which has been implicated in drug addiction and other neuropsychiatric disorders. 4-(2-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide has also been studied for its potential use in cancer research, as it has been found to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
4-(2-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-22-16-7-3-2-6-15(16)19-8-10-20(11-9-19)17(21)18-13-14-5-4-12-23-14/h2-3,6-7,14H,4-5,8-13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHLFICYABTLCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-benzhydryloxy-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B7545764.png)
![N-[1-[(1,1-dioxothiolan-3-yl)-methylamino]-4-methyl-1-oxopentan-2-yl]-2-methylbenzamide](/img/structure/B7545766.png)


![1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one](/img/structure/B7545808.png)
![N,5-diethyl-N-[2-(3-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7545816.png)
![N-ethyl-2-ethylsulfonyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7545830.png)
![1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7545841.png)
![N,5-diethyl-N-[2-(2-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7545843.png)
